molecular formula C18H12N6OS2 B2653273 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1903515-59-2

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2653273
CAS No.: 1903515-59-2
M. Wt: 392.46
InChI Key: GQBGCHZARTVXNZ-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound combining a [1,2,4]triazolo[4,3-b]pyridazine core with a benzo[d]thiazole carboxamide moiety. Its structure features a thiophen-2-yl substituent at the 6-position of the triazolopyridazine ring and a methylene-linked benzothiazole carboxamide group at the 3-position.

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6OS2/c25-18(11-3-4-12-15(8-11)27-10-20-12)19-9-17-22-21-16-6-5-13(23-24(16)17)14-2-1-7-26-14/h1-8,10H,9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBGCHZARTVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common approach includes:

    Formation of the triazolopyridazine core: This can be achieved by cyclization of appropriate hydrazine derivatives with thiophene-2-carboxaldehyde under acidic or basic conditions.

    Attachment of the benzothiazole moiety: This step involves the reaction of the triazolopyridazine intermediate with benzothiazole-6-carboxylic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide in combating viral infections. For instance, derivatives of triazoles have been shown to exhibit significant antiviral properties against various viruses.

  • Mechanism of Action : The mechanism often involves the inhibition of viral replication by targeting specific enzymes essential for the viral life cycle. For example, triazole derivatives have been reported to inhibit reverse transcriptase activity, which is critical for retroviruses such as HIV .
  • Case Studies : A study demonstrated that certain triazole derivatives exhibited EC50 values as low as 0.20 μM against viral strains in cell cultures. This indicates a strong potential for developing new antiviral agents based on this chemical structure .

Anticancer Properties

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific pathways related to cell death. For instance, studies involving thiazole and triazole derivatives have indicated their effectiveness in reducing cell viability in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Structure Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific substitutions on the triazole ring. For example, modifications at the C-2 and N-3 positions have been associated with enhanced anticancer activity .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound and related compounds:

Study ReferenceBiological ActivityEC50/IC50 ValuesNotes
Antiviral0.20 μMEffective against retroviruses
AnticancerVaries by compoundInduces apoptosis in cancer cells
Antiviral0.96 μg/mLHigh potency against DENV

Mechanism of Action

The mechanism of action of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thus blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating cellular responses.

    Pathway Modulation: It may interfere with signaling pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

Triazolopyridazine Derivatives :

  • Compound A : 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate) lack the thiophene and benzothiazole substituents. These compounds are synthesized via annulation of triazole rings onto azine precursors, with chloro groups enabling further functionalization .

Benzothiazole Carboxamide Derivatives :

  • Compound C : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs feature a simpler thiazole-carboxamide scaffold without fused triazolopyridazine systems. These compounds demonstrate moderate kinase inhibitory activity (IC₅₀ ~50–200 nM) in preliminary assays .

Key Research Findings

  • Structural Advantages : The thiophene and benzothiazole groups in the target compound may synergistically enhance binding to hydrophobic pockets in kinase ATP-binding sites, as observed in related triazolopyridazine derivatives .
  • Limitations : Unlike Compound C, the target’s larger size and higher LogP could reduce solubility, necessitating formulation optimization for in vivo studies .
  • Comparative SAR: Replacement of pyridinyl (Compound C) with thiophene (target) may alter electronic properties, affecting target engagement. The fused benzothiazole system in the target compound likely improves metabolic stability compared to non-fused thiazoles .

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a triazolo-pyridazine unit. Its molecular formula is C15H12N6OSC_{15}H_{12}N_6OS, with a molecular weight of approximately 352.36 g/mol. The presence of multiple heterocycles contributes to its diverse biological effects.

Biological Activity Overview

Compounds containing 1,2,4-triazole and benzo[d]thiazole derivatives have been reported to exhibit a wide range of biological activities including:

  • Antibacterial : Several studies indicate that triazole derivatives possess significant antibacterial properties against various pathogens .
  • Anticancer : The compound has shown cytotoxic effects in cancer cell lines, with IC50 values indicating potent activity against breast cancer (MCF-7) cells .
  • Anti-inflammatory : Related compounds have demonstrated COX-II inhibition, suggesting potential for anti-inflammatory applications .
  • Antioxidant : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic potential .

Anticancer Activity

A study evaluating triazolo derivatives indicated that certain compounds showed promising cytotoxicity against MCF-7 cells. For instance, derivatives with structural similarities exhibited IC50 values as low as 0.39 µM, indicating strong anticancer potential . This suggests that this compound could be further explored for its anticancer properties.

Antibacterial Activity

Research has established that various 1,2,4-triazole derivatives possess significant antibacterial effects. For example, triazoles have been noted for their efficacy against Gram-positive and Gram-negative bacteria . The specific antibacterial spectrum of this compound remains to be fully characterized but aligns with the observed activities of related compounds.

Anti-inflammatory Activity

The compound's potential as a COX-II inhibitor has been highlighted in recent studies. Compounds structurally similar to this compound have demonstrated significant selectivity towards COX-II over COX-I with IC50 values ranging from 0.52 µM to 22.25 µM . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Study 1: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of triazole derivatives against cancer cell lines revealed that modifications in the chemical structure significantly affect potency. A derivative similar to this compound exhibited an IC50 value of 3.16 µM against MCF-7 cells .

Study 2: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of various triazole compounds demonstrated that those with thiophene substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli . This suggests that the thiophene moiety may play a role in enhancing biological activity.

Q & A

Q. What are the key synthetic routes for this compound, and how can intermediates be optimized?

The synthesis involves multi-step heterocyclic coupling. For example, triazolo-pyridazine cores are typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., thiophene-2-carboxamide derivatives), followed by alkylation or amidation to introduce the benzothiazole moiety. Key intermediates like 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine are synthesized under reflux conditions in ethanol or DMF, with yields optimized by adjusting stoichiometry of aromatic aldehydes and reaction times (e.g., 7–20 hours) . Purity is enhanced via recrystallization from ethanol/water mixtures (4:1 ratio) .

Q. How is structural integrity confirmed, and what analytical methods are critical?

Characterization relies on:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹, and C-S-C at 650–750 cm⁻¹) .
  • NMR : ¹H-NMR resolves methylene bridges (δ 4.2–4.5 ppm for –CH₂– groups) and aromatic protons (δ 6.8–8.2 ppm for thiophene/benzothiazole). ¹³C-NMR confirms carboxamide carbonyls at δ 165–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of thiophene or benzothiazole moieties) .

Q. What solvents and catalysts improve reaction efficiency?

Polar aprotic solvents (DMF, acetonitrile) enhance cyclization reactions, while ethanol/water mixtures aid in recrystallization. Catalysts like triethylamine or potassium carbonate accelerate amide bond formation, and iodine facilitates sulfur extrusion during thiadiazole cyclization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structure elucidation?

Discrepancies (e.g., unexpected splitting in ¹H-NMR) may arise from rotamers or impurities. Solutions include:

  • Variable-temperature NMR to assess dynamic rotational barriers.
  • 2D NMR (COSY, HSQC) to map coupling networks and confirm connectivity.
  • X-ray crystallography for unambiguous confirmation of regiochemistry, as seen in related triazolo-thiadiazole derivatives .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) for cyclization steps .
  • Parallel optimization : Screen solvents (e.g., DMSO vs. DMF) and bases (K₂CO₃ vs. NaOAc) for critical coupling steps .

Q. How are analogs designed for structure-activity relationship (SAR) studies?

  • Core modifications : Replace thiophene with furan or pyridine to assess electronic effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzothiazole ring to enhance metabolic stability .
  • Bioisosteric replacement : Substitute triazolo-pyridazine with triazolo-triazine to evaluate binding affinity changes . Biological testing (e.g., kinase inhibition assays) validates analog potency .

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